4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine
描述
属性
IUPAC Name |
4-[1-(difluoromethyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3/c10-9(11)14-6-8(5-13-14)7-1-3-12-4-2-7/h5-7,9,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQUHXDDHQCIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(N=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Preparation of Difluoromethyl-Substituted Pyrazole Intermediate
One of the key intermediates is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which can be synthesized via a two-step process involving substitution/hydrolysis and condensation/cyclization:
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Substitution/Hydrolysis | Alpha, beta-unsaturated ester dissolved with acid-binding agent in organic solvent; dropwise addition of 2,2-difluoroacetyl halide at low temperature; followed by alkaline hydrolysis | Formation of alpha-difluoroacetyl intermediate solution |
| 2 | Condensation/Cyclization | Catalyst (e.g., sodium iodide or potassium iodide) added; low-temperature condensation with methylhydrazine aqueous solution; reduced pressure and temperature rise for cyclization; acidification and recrystallization | Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid obtained; recrystallized to >99.5% purity with ~75% yield |
This method improves on previous syntheses by reducing isomer content and simplifying purification steps, yielding a high-purity product suitable for further derivatization.
Coupling with Piperidine Moiety
The introduction of the piperidine group onto the pyrazole ring can be achieved through nucleophilic substitution or coupling reactions, often involving intermediates such as substituted pyrazole carboxylates or sulfonyl derivatives.
- For example, substituted pyrazole compounds of formula II, which include difluoromethyl substituents, serve as intermediates for preparing piperidine urea derivatives.
- The process involves reacting pyrazole intermediates with piperidine derivatives under controlled conditions, sometimes using catalysts or bases to facilitate coupling.
Alternative Synthetic Routes
Research on pyrazolo[1,5-a]pyrimidine derivatives bearing difluoromethyl groups shows multi-step syntheses involving:
- Coupling of difluoromethyl-substituted heterocycles with amine-containing piperidine derivatives.
- Use of tetraethylammonium chloride and potassium carbonate as coupling agents.
- Ester hydrolysis (e.g., with lithium hydroxide) to yield carboxylic acid intermediates for further functionalization.
Though these methods focus on related heterocyclic systems, the chemistry principles and reagents overlap with those used in preparing this compound.
Comparative Data Table of Key Preparation Steps
Research Findings and Process Improvements
- The novel process using 2,2-difluoroacetyl halide and methylhydrazine reduces isomer formation and improves yield and purity compared to previous cyclization methods.
- Use of potassium iodide as a catalyst facilitates efficient cyclization under mild conditions.
- Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol) optimizes purity.
- Avoidance of expensive or hazardous reagents such as N-Fluorodibenzenesulfonimide and diethylaminosulfur trifluoride enhances scalability and safety for industrial production.
Summary and Outlook
The preparation of this compound involves sophisticated synthetic steps focusing on:
- Efficient formation of the difluoromethyl-pyrazole core via substitution, hydrolysis, and cyclization.
- Strategic coupling with piperidine derivatives under mild catalytic conditions.
- Optimization of purification to achieve high chemical purity suitable for pharmaceutical applications.
Continued research and patent developments indicate ongoing improvements in reagent selection and process efficiency, which will facilitate commercial-scale synthesis of this compound and its derivatives for therapeutic use.
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions, such as:
Oxidation: : Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can modify the difluoromethyl group to other functional groups.
Substitution: : Nucleophilic substitution can replace the difluoromethyl group with other substituents.
Oxidation: : Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: : Reducing agents such as lithium aluminium hydride or catalytic hydrogenation are frequently used.
Substitution: : Nucleophilic reagents like alkoxides and amines can facilitate substitution reactions.
Major Products Formed:
科学研究应用
Medicinal Chemistry
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine is often studied for its potential as a pharmacophore in the design of new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various targets.
1.1. Cancer Therapeutics
Research indicates that derivatives of pyrazole compounds, including those containing piperidine moieties, show promise as anticancer agents. For instance, compounds with similar structures have been reported to inhibit key pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway . The introduction of difluoromethyl groups can enhance lipophilicity and metabolic stability, making these compounds more effective in vivo.
1.2. Autoimmune Diseases
Recent studies have identified This compound derivatives as potential IRAK4 degraders for treating autoimmune diseases. IRAK4 is a critical kinase involved in inflammatory signaling pathways, and its inhibition can lead to reduced inflammation and improved outcomes in autoimmune conditions . The compound's ability to selectively degrade IRAK4 highlights its therapeutic potential.
2.1. Protein Kinase Inhibition
Compounds with this structure have been shown to interact with various kinases, leading to inhibition of their activity. This interaction is critical for the development of targeted therapies against cancers and inflammatory diseases . The piperidine moiety plays a significant role in binding affinity and specificity towards these targets.
2.2. Metabolic Stability
The difluoromethyl group enhances the metabolic stability of the compound by reducing the rate of oxidation and hydrolysis, which are common metabolic pathways for many drugs . This stability is crucial for maintaining therapeutic levels in vivo and improving bioavailability.
Case Studies
Several case studies have documented the efficacy of This compound derivatives in preclinical models:
These studies illustrate the versatility and potential of This compound as a scaffold for developing new therapeutic agents.
作用机制
Molecular Targets and Pathways: The exact mechanism of action depends on the specific application of the compound. it typically involves:
Binding to specific receptors or enzymes: : This interaction can modulate the activity of these targets, leading to desired biological effects.
Pathway modulation: : The compound may influence cellular pathways by altering signal transduction or metabolic processes.
相似化合物的比较
生物活性
4-[1-(Difluoromethyl)-1H-pyrazol-4-yl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, focusing on its role as a pharmacological agent.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of piperidine with difluoromethyl pyrazole derivatives. Various synthetic routes have been explored to optimize yield and purity, often utilizing methods such as nucleophilic substitution and coupling reactions. The general synthetic pathway can be summarized as follows:
- Preparation of Difluoromethyl Pyrazole : Starting from commercially available pyrazole derivatives.
- Coupling with Piperidine : Utilizing coupling agents to facilitate the formation of the piperidine ring.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have reported that modifications in the pyrazole structure significantly enhance cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .
Anti-inflammatory Activity
The compound has also shown potential in anti-inflammatory applications. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its role in modulating immune responses . This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders.
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- PI3K Pathway : Research has highlighted its ability to inhibit phosphoinositide 3-kinase (PI3K) signaling, which is crucial for cell growth and survival . The selectivity towards the PI3Kδ isoform suggests its potential use in targeted cancer therapies.
- IRAK4 Inhibition : The compound's structural motifs allow it to interact with IRAK4, a key mediator in inflammatory signaling pathways. This interaction is critical for maintaining affinity and efficacy against inflammatory diseases .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving the combination of this compound with doxorubicin showed enhanced cytotoxic effects compared to monotherapy, leading to increased apoptosis in resistant cancer cell lines .
- Inflammatory Models : In vivo models demonstrated that administration of this compound resulted in significant reductions in inflammation markers and improved clinical outcomes in models of arthritis .
Data Tables
常见问题
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine?
- Methodological Answer : Synthesis optimization requires precise control of temperature (e.g., 0–80°C), pH (neutral to mildly acidic conditions), and solvent selection (polar aprotic solvents like DMF or acetonitrile). Key steps include cyclization of pyrazole intermediates and functionalization of the piperidine ring. Monitoring reaction progress via HPLC ensures purity (>95%), while NMR confirms structural fidelity .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms difluoromethyl group integration (δ ~5.5–6.5 ppm for CF₂H) .
- HPLC : Quantifies purity and detects byproducts (e.g., column: C18; mobile phase: acetonitrile/water) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₀H₁₄F₂N₃: 230.116 g/mol) .
Q. What are the common biological targets or assays for evaluating this compound’s activity?
- Methodological Answer : Prioritize antimicrobial assays (e.g., MIC against Staphylococcus aureus or Candida albicans) and kinase inhibition screens (e.g., p38 MAPK). Pyrazole derivatives often exhibit enhanced activity when fluorinated substituents improve membrane permeability .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in bioactivity data across derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like p38 kinase. Density Functional Theory (DFT) calculations predict electronic effects of difluoromethyl groups on charge distribution, clarifying discrepancies in IC₅₀ values .
Q. What strategies resolve spectral ambiguities in distinguishing regioisomers during synthesis?
- Methodological Answer : Use 2D NMR (e.g., NOESY or HSQC) to confirm spatial proximity of pyrazole and piperidine protons. X-ray crystallography (as in related pyrazole-piperidine structures) provides definitive regiochemical assignment .
Q. How does the difluoromethyl group influence pharmacokinetic properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorination enhances metabolic stability (reduces CYP450-mediated oxidation) and lipophilicity (logP increase by ~0.5–1.0). In vitro assays (e.g., microsomal stability) and LogD measurements (shake-flask method) validate these effects .
Q. What experimental designs are optimal for establishing structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Systematic Substitution : Vary substituents on the pyrazole (e.g., electron-withdrawing groups at C3) and piperidine (e.g., N-alkylation) .
- Dose-Response Assays : Test derivatives in parallel against a panel of targets (e.g., kinases, microbial strains) to identify selectivity trends .
Q. What role do intramolecular hydrogen bonds play in stabilizing the compound’s conformation?
- Methodological Answer : X-ray crystallography of analogs reveals S(6) ring motifs formed by C–H···N hydrogen bonds between piperidine and pyrazole moieties. Such interactions rigidify the structure, impacting ligand-receptor binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
